Cas no 58898-49-0 (4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid)

58898-49-0 structure
Produktname:4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid
CAS-Nr.:58898-49-0
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD09814610
CID:1612945
PubChem ID:12819271
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid
- CS-0247001
- G27471
- 58898-49-0
- AB01170441-03
- SCHEMBL10900191
- LHSYLPPPCKSEOW-UHFFFAOYSA-N
- EN300-35230
- NCGC00333308-01
- 4-[(2-OXO-3,4-DIHYDRO-1H-QUINOLIN-6-YL)OXY]BUTANOIC ACID
- Z285049540
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoicacid
- 6-(3-carboxy)propoxy-3,4-dihydrocarbostyril
- 6-(3-carboxypropoxy)-3,4-dihydrocarbostyril
- AKOS000155243
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid
-
- MDL: MFCD09814610
- Inchi: InChI=1S/C13H15NO4/c15-12-6-3-9-8-10(4-5-11(9)14-12)18-7-1-2-13(16)17/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
- InChI-Schlüssel: LHSYLPPPCKSEOW-UHFFFAOYSA-N
- Lächelt: C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=O)O
Berechnete Eigenschaften
- Genaue Masse: 249.10015
- Monoisotopenmasse: 249.10010796g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 318
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topologische Polaroberfläche: 75.6Ų
Experimentelle Eigenschaften
- PSA: 75.63
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35230-0.05g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 0.05g |
$67.0 | 2025-02-20 | |
Enamine | EN300-35230-10.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 10.0g |
$1240.0 | 2025-02-20 | |
Enamine | EN300-35230-1.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 1.0g |
$288.0 | 2025-02-20 | |
Enamine | EN300-35230-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 0.1g |
$100.0 | 2025-02-20 | |
Enamine | EN300-35230-5.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 5.0g |
$836.0 | 2025-02-20 | |
Enamine | EN300-35230-5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 5g |
$836.0 | 2023-09-03 | |
A2B Chem LLC | AV28101-1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 1g |
$339.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-50mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 50mg |
$106.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-100mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 100mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-250mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 250mg |
$186.00 | 2024-04-19 |
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Verwandte Literatur
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
58898-49-0 (4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid) Verwandte Produkte
- 896679-87-1(4-methyl-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 900007-14-9(2-{4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(2-methylphenyl)acetamide)
- 2171467-39-1(2-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)acetamidoacetic acid)
- 2138089-33-3(3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol)
- 1508257-75-7((E)-4-(3,3-Difluoroazetidin-1-yl)but-2-enoic acid hydrochloride)
- 1250692-96-6(1-azido-3-(methylsulfanyl)propane)
- 863022-67-7(2-cyclohexyl-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide)
- 2229083-12-7({1-(2,5-difluoro-4-methylphenyl)methylcyclopropyl}methanol)
- 1249030-32-7(2-methyl-2-(propylamino)-4-(1H-pyrazol-1-yl)butanoic acid)
- 2682097-79-4((3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
